REACTION_CXSMILES
|
[Mg].[CH3:2]I.[CH3:4][C:5](O)=O.[CH:8]12[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2.[Cl-].[NH4+]>CCOCC>[CH:5]([C:8]12[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2)([CH3:4])[CH3:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
adamantane methyl carboxylate
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O.C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
has completely dissolved
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
Then heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling, hydrolize with ice
|
Type
|
DISSOLUTION
|
Details
|
has dissolved
|
Type
|
CUSTOM
|
Details
|
Separate the ether phase
|
Type
|
WASH
|
Details
|
wash the aqueous phase with 2 portions of ether
|
Type
|
WASH
|
Details
|
wash the combined organic phases with sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
Then dry
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness under vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C12CC3CC(CC(C1)C3)C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |